molecular formula C10H12F3N B3039594 (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine CAS No. 1212332-00-7

(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine

Cat. No. B3039594
CAS RN: 1212332-00-7
M. Wt: 203.2 g/mol
InChI Key: MSIIWASETQDPAJ-ZETCQYMHSA-N
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Description

“(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” is a chemical compound with the molecular formula C9H10F3N . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an ethylamine group. The presence of the trifluoromethyl group can significantly influence the compound’s chemical and physical properties .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.18 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the sources I found .

Scientific Research Applications

Enantiomer Resolution and Chemical Synthesis

The resolution of enantiomers of (1-methyl-2-phenyl)-ethylamine, closely related to (1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, has been described in scientific research. A method using tartaric acid for the resolution of racemic compounds and the purification of enantiomeric mixtures by an unusual method has been developed. This process is significant for both the pharmaceutical industry and organic chemical research, as these enantiomers are vital for preparing compounds like Selegiline and Tamsulosine (Dombrády et al., 2019).

Formation of Diastereomeric Complexes

In another study, the formation of diastereomeric complexes involving (R)-1-(1-naphthyl)ethylamine on Pt(111) was observed. This research provides insights into the complexation patterns of such compounds and their potential applications in the field of surface chemistry and catalysis (Goubert & McBreen, 2014).

Synthesis and Biological Actions

N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine, a derivative of this compound, has been synthesized and compared to similar compounds for activity on adenylate cyclase and its effects on isolated rabbit renal and ear arteries. This research contributes to understanding the biological actions and potential therapeutic applications of these compounds (O'Donnell et al., 1980).

Enantioselective Synthesis

The enantioselective synthesis of primary 1-(aryl)alkylamines, involving organolithium reagents and hydroxyoxime ethers, highlights the versatility and synthetic utility of these compounds. The methodology developed in this research is significant for the asymmetric synthesis of G-protein-coupled receptor ligands and other pharmaceutical agents (Atobe et al., 2004).

Mechanism of Action

The mechanism of action of “(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

As with any chemical, handling “(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” requires appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and hazard information .

Future Directions

The future directions for research on “(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine” would depend on the specific field of study. In medicinal chemistry, for example, it could be explored for potential therapeutic applications .

properties

IUPAC Name

(1S)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIIWASETQDPAJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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